molecular formula C16H11FO B6374027 3-Fluoro-4-(naphthalen-2-YL)phenol CAS No. 1261950-55-3

3-Fluoro-4-(naphthalen-2-YL)phenol

Cat. No.: B6374027
CAS No.: 1261950-55-3
M. Wt: 238.26 g/mol
InChI Key: IWPNBABUVFWNIW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(naphthalen-2-YL)phenol is an aromatic compound that features a fluorine atom and a naphthalene moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(naphthalen-2-YL)phenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a naphthalen-2-yl group. One common method includes the reaction of 3-fluorophenol with naphthalen-2-yl bromide in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(naphthalen-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(naphthalen-2-YL)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(naphthalen-2-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The naphthalene moiety contributes to the compound’s hydrophobic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(naphthalen-2-YL)phenol is unique due to the combination of the fluorine atom and the naphthalene moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry, making it a valuable compound for further exploration.

Properties

IUPAC Name

3-fluoro-4-naphthalen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-16-10-14(18)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPNBABUVFWNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684327
Record name 3-Fluoro-4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-55-3
Record name 3-Fluoro-4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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